rac 2-Myristoyl-3-chloropropanediol
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Overview
Description
rac 2-Myristoyl-3-chloropropanediol is a chemical compound with a unique structure that combines a chloro group, a hydroxy group, and a tetradecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 2-Myristoyl-3-chloropropanediol typically involves the esterification of 1-chloro-3-hydroxypropan-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
rac 2-Myristoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-chloro-3-oxopropan-2-YL tetradecanoate.
Reduction: Formation of 1,3-dihydroxypropan-2-YL tetradecanoate.
Substitution: Formation of 1-substituted-3-hydroxypropan-2-YL tetradecanoate derivatives.
Scientific Research Applications
rac 2-Myristoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac 2-Myristoyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-hydroxypropan-2-yl dodecanoate: Similar structure but with a shorter carbon chain.
1-Chloro-3-hydroxypropan-2-yl hexadecanoate: Similar structure but with a longer carbon chain.
1-Chloro-3-hydroxypropan-2-yl octadecanoate: Similar structure but with an even longer carbon chain.
Uniqueness
rac 2-Myristoyl-3-chloropropanediol is unique due to its specific carbon chain length, which can influence its physical and chemical properties, as well as its interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) tetradecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKGWYRAJZVFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858156 |
Source
|
Record name | 1-Chloro-3-hydroxypropan-2-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330166-18-1 |
Source
|
Record name | 1-Chloro-3-hydroxypropan-2-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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